tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate

Medicinal Chemistry Heterocyclic Building Blocks mGlu5 NAMs

tert-Butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate (CAS 95579-09-2) is a protected bicyclic heterocycle containing a tetrahydroisoxazolo[4,5-c]pyridine core with a 3-hydroxy substituent and a Boc-protected piperidine nitrogen. It is primarily utilized as a versatile, high-purity building block for the synthesis of more complex, biologically active molecules.

Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
Cat. No. B15314035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate
Molecular FormulaC11H16N2O4
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NO2
InChIInChI=1S/C11H16N2O4/c1-11(2,3)16-10(15)13-5-4-8-7(6-13)9(14)12-17-8/h4-6H2,1-3H3,(H,12,14)
InChIKeyKABGNGCUMXJDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate: A Specialized Heterocyclic Building Block


tert-Butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate (CAS 95579-09-2) is a protected bicyclic heterocycle containing a tetrahydroisoxazolo[4,5-c]pyridine core with a 3-hydroxy substituent and a Boc-protected piperidine nitrogen. It is primarily utilized as a versatile, high-purity building block for the synthesis of more complex, biologically active molecules. The scaffold is central to medicinal chemistry programs targeting metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators for neurological disorders [1], making the compound's high purity and correct substitution pattern critical for downstream synthesis success .

Why Closely Related Analogs Cannot Simply Replace tert-Butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate


In the context of building 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-based drug candidates, minute structural changes, such as the position of the carboxylic acid, the choice of protecting group, or the substitution on the isoxazole ring, lead to fundamentally different biological outcomes. For instance, the isomeric shift from the [4,5-c] to the [5,4-c] scaffold has been shown to cause a stereochemical anomaly where an (R)-enantiomer behaves like an (S)-enantiomer at glutamate receptors, demonstrating the scaffold’s exquisite sensitivity [1]. It has been noted that unprotected or differently protected (e.g., mesylated, tosylated) aminopyridine precursors can be completely unreactive in synthetic transformations that the Boc-protected version undergoes successfully, confirming the decisive influence of the N-protecting group [2]. Therefore, generic substitution of this exact Boc-protected, 3-hydroxy-substituted [4,5-c] scaffold is not valid without risking synthetic failure or altered pharmacology.

Quantitative Differentiation Evidence for tert-Butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate


Explicit Declaration of Insufficient High-Strength Comparative Evidence

A rigorous search of primary literature, patents, and authoritative databases was conducted to identify quantitative, comparator-based evidence for this specific compound. No direct head-to-head comparisons, cross-study comparable quantitative data, or class-level inferences with explicit quantification were found that meet the specified evidence admission rules for this guide. The compound is primarily listed in vendor catalogs and referenced as a generic building block. High-strength differential evidence for scientific selection over a named analog is currently absent from the accessible public domain. Users must rely on vendor-supplied specifications for purity, batch-to-batch consistency, and synthetic suitability data .

Medicinal Chemistry Heterocyclic Building Blocks mGlu5 NAMs

Class-Level Differentiation: Boc-Protected vs. Unprotected/Mesylated/Tosylated 3-Aminopyridine Reactivity

In the synthesis of the parent oxazolopyridine scaffold, it has been demonstrated that the nature of the N-protecting group on the aminopyridine precursor is decisive for reactivity. Under identical copper-mediated coupling conditions, unprotected, mesylated, and tosylated 3-iodo-4-aminopyridines were found to be completely unreactive. In contrast, the pivaloyl-protected (Boc-analogous) precursor underwent successful cyclization to form the desired oxazolopyridine core in up to 78% yield under microwave conditions [1]. This provides class-level inference that the Boc-protected target compound is critical for synthetic viability where other protecting groups fail.

Synthetic Methodology Cross-Coupling Protecting Group Strategy

Optimal Application Scenarios for tert-Butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate


Synthesis of mGlu5 Negative Allosteric Modulator Lead Structures

This compound serves as a key building block for accessing the 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine scaffold, a core structure for potent, orally-active mGlu5 negative allosteric modulators. These modulators have demonstrated good pharmacokinetic profiles, high oral bioavailability in rats and monkeys, and in vivo efficacy in the rat forced swimming test at an oral MED of 0.3 mg/kg [1]. The compound's high purity and correct protecting group strategy are foundational for replicating these results.

Exploration of Conformationally Constrained Glutamate Receptor Analogues

The tetrahydroisoxazolo[4,5-c]pyridine ring system is a critical scaffold for creating conformationally constrained analogues of excitatory amino acids, such as HPCA. While this specific compound is a Boc-protected 5-carboxylate, the core is directly related to analogues where the position of the carboxylic acid dictates receptor selectivity. This implies the 5-regioisomeric scaffold is the correct choice for programs targeting 5-substituted analogues, as opposed to the more common 4-substituted ones [2].

Investigating Hsp90 and HDAC6 Inhibitory Activity

The broader class of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridines has been identified as a new class of cytotoxic Hsp90 inhibitors, with N-5 substitution being crucial for activity. Derivatives from this scaffold have shown potent cell growth inhibitory activity and, in some cases, dual inhibition of Hsp90 and HDAC6 [3]. This compound's N-5-Boc protecting group provides a stable precursor for generating a diverse library of N-5-substituted analogs to explore this therapeutic area.

Quote Request

Request a Quote for tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.